7-[4-(diethylamino)phenyl]-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
7-[4-(diethylamino)phenyl]-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 7-[4-(diethylamino)phenyl]-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-component reactions. One common method involves the reaction of various aldehydes, acetoacetanilide, and 3-amino-1,2,4-triazole under solvent-free conditions at 60°C. The reaction is catalyzed by a Schiff base zinc(II) complex supported on magnetite nanoparticles, resulting in yields ranging from 40% to 96% . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and environmental impact.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include acids, bases, and oxidizing agents. For example, the Dimroth rearrangement is a notable reaction involving the isomerization of heterocycles, which can be catalyzed by acids or bases and accelerated by heat or light . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
7-[4-(diethylamino)phenyl]-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has been studied for its potential applications in various fields. In chemistry, it is used as a building block for the synthesis of other heterocyclic compounds. In biology and medicine, it has shown promise as an anticancer agent, particularly as a CDK2 inhibitor, which targets tumor cells selectively . Additionally, it has been investigated for its antimicrobial and antiviral properties .
Mechanism of Action
The mechanism of action of 7-[4-(diethylamino)phenyl]-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves the inhibition of specific molecular targets. For instance, as a CDK2 inhibitor, it interferes with the cell cycle progression, leading to apoptosis in cancer cells . The compound’s structure allows it to bind effectively to the active sites of target enzymes, disrupting their normal function.
Comparison with Similar Compounds
Similar compounds to 7-[4-(diethylamino)phenyl]-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide include other triazolopyrimidines and pyrazolopyrimidines. These compounds share similar core structures but differ in their substituents, which can significantly impact their biological activities. For example, pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been studied as CDK2 inhibitors with varying degrees of efficacy . The unique combination of substituents in this compound contributes to its distinct biological properties.
Properties
Molecular Formula |
C23H26N6O |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
7-[4-(diethylamino)phenyl]-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C23H26N6O/c1-4-28(5-2)19-13-11-17(12-14-19)21-20(16(3)26-23-24-15-25-29(21)23)22(30)27-18-9-7-6-8-10-18/h6-15,21H,4-5H2,1-3H3,(H,27,30)(H,24,25,26) |
InChI Key |
LCFYSNIXRPPISZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2C(=C(NC3=NC=NN23)C)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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